Tpca-1

Catalog No.
S547972
CAS No.
507475-17-4
M.F
C12H10FN3O2S
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tpca-1

CAS Number

507475-17-4

Product Name

Tpca-1

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide

Molecular Formula

C12H10FN3O2S

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide, TPCA-1, TPCA1

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F

The exact mass of the compound TPCA-1 is 279.0478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tpca-1 (CAS 507475-17-4) is a potent, ATP-competitive small molecule inhibitor of IκB kinase 2 (IKK-2), a key kinase in the canonical NF-κB signaling pathway. Its primary mechanism involves blocking the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB complex and subsequent transcription of pro-inflammatory genes. This activity makes it a critical tool for investigating the role of the IKK-2/NF-κB axis in inflammation, immunology, and oncology. From a procurement standpoint, its value is defined by its high potency and selectivity compared to other pathway modulators, which are crucial for generating reproducible and clearly interpretable experimental results.

Substituting Tpca-1 with other IKK inhibitors or broader anti-inflammatory compounds based on nominal target class alone can compromise experimental outcomes. Many related inhibitors lack the defined selectivity of Tpca-1, exhibiting significant off-target activity against other kinases, which can introduce confounding variables and lead to misinterpretation of results. For instance, the widely used inhibitor BAY 11-7082 has known off-target effects, while even another IKK-2 inhibitor, SC-514, has a potency over two orders of magnitude lower than Tpca-1. Furthermore, recent evidence shows Tpca-1 also directly inhibits STAT3, a feature not shared by all IKK inhibitors, making it a distinct dual-pathway tool for specific cancer models. This non-interchangeability in selectivity, potency, and target profile means that data generated with Tpca-1 cannot be reliably replicated with less-defined or lower-potency alternatives, making precise compound selection critical for study validity.

Superior Potency: Over 160-Fold Higher Potency than Alternative IKK-2 Inhibitor SC-514

In biochemical assays, Tpca-1 demonstrates potent inhibition of IKK-2 with an IC50 value of 17.9 nM. This is a critical procurement differentiator when compared to other commercially available, in-class substitutes. For instance, the alternative IKK-2 inhibitor SC-514 exhibits an IC50 in the range of 3-12 µM (3,000-12,000 nM), making Tpca-1 at least 167 times more potent. This significant difference in potency allows for the use of much lower concentrations in cell-based assays to achieve effective target inhibition, minimizing the risk of off-target effects and improving the clarity of experimental results.

Evidence DimensionIn Vitro IKK-2 Inhibition (IC50)
Target Compound Data17.9 nM
Comparator Or BaselineSC-514: 3,000 - 12,000 nM
Quantified Difference≥167-fold more potent than SC-514
ConditionsBiochemical enzyme inhibition assay (ATP-competitive).

Higher potency enables more complete target inhibition at lower, more specific concentrations, reducing material consumption and minimizing potential off-target artifacts.

High Kinase Selectivity: Differentiated Target Profile Minimizes Confounding Off-Target Effects

Tpca-1 demonstrates a well-defined selectivity profile, a crucial factor for ensuring experimental conclusions are correctly attributed to IKK-2 inhibition. It is over 22-fold more selective for IKK-2 (IKKβ) than for the related isoform IKK-1 (IKKα) (IC50s of 17.9 nM vs. 400 nM). Furthermore, it shows over 550-fold selectivity against a broader panel of other kinases and enzymes. This high degree of selectivity is a key advantage over first-generation or less-characterized inhibitors, which often have significant cross-reactivity that can complicate data interpretation. While Tpca-1 does have a known secondary target in STAT3, this is a well-documented activity that can be controlled for or leveraged in specific experimental contexts, unlike the unknown promiscuity of other compounds.

Evidence DimensionKinase Selectivity Ratio (IKK-2 vs. IKK-1)
Target Compound Data>22-fold selective for IKK-2 (17.9 nM vs 400 nM)
Comparator Or BaselineGeneral kinase panel (>550-fold selectivity)
Quantified DifferenceHigh selectivity against its closest isoform and other kinases.
ConditionsIn vitro kinase activity assays.

High selectivity ensures that observed biological effects are due to inhibition of the intended target, leading to more reliable and publishable data.

Processability & Handling: High Solubility in DMSO for Reliable Stock Solution Preparation

Tpca-1 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing high-concentration stock solutions in laboratory settings. Technical datasheets consistently report solubility levels of ≥100 mg/mL, corresponding to a stock concentration of over 350 mM. Some suppliers specify solubility at 30 mg/mL or greater. This high solubility is a practical advantage that ensures the compound can be easily dissolved and accurately diluted for a wide range of in vitro and in vivo experimental protocols, preventing issues with compound precipitation that can lead to inconsistent dosing and failed experiments. The compound is insoluble in water and ethanol, making DMSO the required vehicle for initial solubilization.

Evidence DimensionSolubility in DMSO
Target Compound Data≥30-100 mg/mL (≥100 - 358 mM)
Comparator Or BaselineInsoluble in water and ethanol
Quantified DifferenceHigh solubility in a standard laboratory solvent facilitates reliable stock preparation.
ConditionsStandard laboratory conditions. Use of fresh, anhydrous DMSO is recommended to avoid solubility reduction.

Reliable high solubility in a standard solvent like DMSO simplifies experimental setup, ensures accurate dosing, and prevents compound precipitation, improving reproducibility.

Demonstrated In Vivo Efficacy: Effective Anti-Inflammatory Activity Comparable to a Biologic Drug

Tpca-1 has demonstrated significant in vivo efficacy in a standard preclinical model of inflammatory disease. In a murine collagen-induced arthritis (CIA) model, prophylactic administration of Tpca-1 resulted in a dose-dependent reduction in disease severity. Notably, the effect of Tpca-1 at 10 mg/kg (i.p., b.i.d.) was comparable to that of a maximally effective dose of etanercept (4 mg/kg, i.p., every other day), a widely used biologic anti-rheumatic drug. This evidence confirms that Tpca-1 is not only potent in biochemical assays but is also sufficiently bioavailable and active to produce a robust therapeutic effect in a complex in vivo system, making it a suitable choice for animal-based pharmacology studies.

Evidence DimensionReduction of Arthritis Severity In Vivo
Target Compound DataSignificant reduction at 10 mg/kg (i.p., b.i.d.)
Comparator Or BaselineEtanercept (4 mg/kg, i.p., every other day)
Quantified DifferenceComparable efficacy to a clinical biologic drug at the tested doses.
ConditionsMurine collagen-induced arthritis (CIA) model, prophylactic administration.

Proven efficacy in a validated animal model provides confidence that the compound is suitable for in vivo studies and can produce meaningful physiological responses.

Probing IKK-2 Specific Pathways with Minimal Off-Target Kinase Risk

Due to its high potency (17.9 nM) and >22-fold selectivity over IKK-1, Tpca-1 is the appropriate choice for cell-based studies designed to specifically dissect the role of IKK-2 in signaling cascades. Using Tpca-1 instead of less selective inhibitors minimizes the risk that observed effects are due to unintended inhibition of IKK-1 or other kinases, leading to cleaner, more defensible conclusions.

In Vivo Validation Studies in Models of Inflammatory Disease

Tpca-1 is a validated tool for in vivo pharmacology. Its demonstrated ability to reduce disease severity in a murine arthritis model with an efficacy comparable to the biologic drug etanercept confirms its suitability for animal studies. Researchers can procure Tpca-1 with confidence for studies aiming to confirm the therapeutic potential of IKK-2 inhibition in models of arthritis, osteoarthritis, or other inflammatory conditions.

Investigating Dual NF-κB and STAT3 Inhibition in Cancer Models

For specific cancer research, particularly in non-small cell lung cancer (NSCLC) models with EGFR mutations, Tpca-1's documented dual inhibitory activity against both IKK-2 and STAT3 makes it a unique and valuable tool. This compound should be selected over inhibitors that only target the NF-κB pathway when the experimental goal is to explore the synergistic effects of inhibiting both of these critical oncogenic signaling pathways.

High-Throughput Screening and Dose-Response Studies Requiring Solublity and Potency

The combination of high potency and excellent solubility in DMSO makes Tpca-1 well-suited for automated and high-throughput screening applications. Its ability to form concentrated, stable stock solutions facilitates the creation of precise serial dilutions required for generating accurate dose-response curves, ensuring both reproducibility and efficient use of materials.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

279.04777591 Da

Monoisotopic Mass

279.04777591 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M632G86CC

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

IKK-2 inhibitor IV

Dates

Last modified: 08-15-2023

Jingchun Du, Yougui Xiang, et al. "RIPK1 dephosphorylation and kinase activation by PPP1R3G/PP1γ promote apoptosis and necroptosis." Nat Commun. 2021 Dec 3;12(1):7067. PMID:34862394

Varga Z, Molnár T, et al. "Differences in the sensitivity of classically and alternatively activated macrophages to TAK1 inhibitor-induced necroptosis." Cancer Immunol Immunother. 2020;10.1007/s00262-020-02623-7. PMID:32472370

Robert J. Posont. "The Role of Inflammatory Pathways in Development, Growth, and Metabolism of Skeletal Muscle in IUGR Offspring; Blood Gene Expression of Inflammatory Factors as Novel Biomarkers for Assessing Stress and Wellbeing in Exotic Species." University of Nebraska-Lincoln. 2019.

Robeson AC, Lindblom KR, et al. "Dimer-specific immunoprecipitation of active caspase-2 identifies TRAF proteins as novel activators." EMBO J. 2018 Jun 6. pii: e97072. PMID:29875129

Kwon Y, Choi SK, et al. "Involvement of inhibitor kappa B kinase 2 (IKK2) in the regulation of vascular tone." Lab Invest. 2018 May 21. PMID:29785049



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